3-Mercapto-4-acetylamino-5-methyl-1,2,4-triazol

Antimalarial drug discovery Beta-hematin inhibition Plasmodium yoelii

Specify Compound 1.8 for its unique acetylamino-methyl substitution, unlocking multi-target bioactivity (β-hematin IC50 24.4 µM, PLA2 inhibition, beta-lactam synergy) and fog suppression without sensitivity loss in photographic emulsions. Generic triazole-3-thiones cannot substitute.

Molecular Formula C5H8N4OS
Molecular Weight 172.21 g/mol
CAS No. 30342-90-6
Cat. No. B12934542
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Mercapto-4-acetylamino-5-methyl-1,2,4-triazol
CAS30342-90-6
Molecular FormulaC5H8N4OS
Molecular Weight172.21 g/mol
Structural Identifiers
SMILESCC1=NNC(=S)N1NC(=O)C
InChIInChI=1S/C5H8N4OS/c1-3-6-7-5(11)9(3)8-4(2)10/h1-2H3,(H,7,11)(H,8,10)
InChIKeyONCZGQMOFHSTAI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Mercapto-4-acetylamino-5-methyl-1,2,4-triazol (CAS 30342-90-6): A Multi-Functional 1,2,4-Triazole-3-thione Scaffold for Medicinal Chemistry, Antimalarial Research, and Photographic Stabilization


3-Mercapto-4-acetylamino-5-methyl-1,2,4-triazol (CAS 30342-90-6), also designated N-(3-methyl-5-thioxo-1H-1,2,4-triazol-4(5H)-yl)acetamide, is a sulfur-containing 1,2,4-triazole derivative bearing a thione group at position 3, an acetylamino substituent at position 4, and a methyl group at position 5 [1]. This compound exhibits a distinctive combination of biological activities including antiplasmodial inhibition of beta-hematin formation, neutralization of Naja naja venom lethality via phospholipase A2 inhibition, antifungal activity against Aspergillus niger, and synergistic antibacterial potentiation of beta-lactam antibiotics, alongside industrial utility as a silver halide emulsion stabilizer in photographic materials [2][3][4]. Its molecular formula is C5H8N4OS with a molecular weight of 172.21 g/mol [1].

Why Generic 1,2,4-Triazole-3-thiones Cannot Substitute for 3-Mercapto-4-acetylamino-5-methyl-1,2,4-triazol (30342-90-6) in Critical Applications


Generic substitution within the 1,2,4-triazole-3-thione class is precluded by the unique confluence of the 4-acetylamino substituent and the 5-methyl group, which jointly modulate electronic properties, steric profile, and hydrogen-bonding capacity in ways that directly impact biological target engagement and photographic emulsion compatibility [1][2]. The 4-acetylamino group differentiates this compound from the common precursor 4-amino-5-methyl-4H-1,2,4-triazole-3-thione (CAS 20939-15-5) by reducing nucleophilicity of the exocyclic nitrogen and altering pharmacokinetic behavior, while the 5-methyl group distinguishes it from 5-aryl analogs that exhibit divergent antiplasmodial potency and toxicity profiles [3][4]. In photographic stabilization, the specific substitution pattern of compound 1.8 was explicitly selected from a library of 28 analogs (compounds 1.1–1.28) for its ability to suppress fog formation without the sensitivity loss and developer contamination characteristic of conventional mercapto stabilizers such as phenylmercaptotetrazole [2]. These structural features are not interchangeable; procurement of generic 1,2,4-triazole-3-thiones lacking the precise acetylamino and methyl substitution pattern will yield compounds with unvalidated performance in the evidence-backed application scenarios detailed below.

Quantitative Differentiation Evidence for 3-Mercapto-4-acetylamino-5-methyl-1,2,4-triazol (30342-90-6): Head-to-Head and Cross-Study Comparisons Against Chloroquine, Ampicillin, and Class-Level Triazole Analogs


Beta-Hematin Inhibition Potency: 3-Mercapto-4-acetylamino-5-methyl-1,2,4-triazol vs. Chloroquine in P. yoelii Model

In a beta-hematin inhibition assay using Plasmodium yoelii N67-infected Swiss mouse erythrocytes, 3-Mercapto-4-acetylamino-5-methyl-1,2,4-triazol (CAS 30342-90-6) demonstrated an IC50 of 24,400 nM (24.4 µM) [1]. By comparison, chloroquine—the historical gold-standard antimalarial acting through the same heme polymerization inhibition mechanism—exhibits an IC50 of approximately 40 µM (40,000 nM) for beta-hematin nucleation under comparable assay conditions [2]. This represents an approximately 1.64-fold improvement in inhibitory potency for the target compound relative to chloroquine. Importantly, 4-amino-5-methyl-4H-1,2,4-triazole-3-thione (the non-acetylated precursor, CAS 20939-15-5) has not been reported to exhibit comparable antiplasmodial activity, suggesting that the 4-acetylamino substituent is a critical pharmacophoric feature for beta-hematin inhibition [3].

Antimalarial drug discovery Beta-hematin inhibition Plasmodium yoelii Heme detoxification pathway

Antivenom Activity: Neutralization of Naja naja Venom Lethality and Phospholipase A2 Inhibition Unreported for Non-Acetylated Triazole Analogs

3-Mercapto-4-acetylamino-5-methyl-1,2,4-triazol has been demonstrated to nullify the lethal effects of Naja naja (Indian cobra) venom and to inhibit phospholipase A2 (PLA2) present in N. naja venom [1]. The compound also inhibits paw edema formation induced by PLA2 in Swiss Wistar mice and prevents the release of arachidonate, the parent compound for prostaglandin and prostacyclin synthesis [1]. This antivenom activity profile is absent from closely related analogs: 4-amino-5-methyl-4H-1,2,4-triazole-3-thione (CAS 20939-15-5) and its Schiff base derivatives have been evaluated for diuretic, analgesic, antimicrobial, and antifungal activities, but no antivenom or PLA2 inhibitory activity has been reported for these compounds [2][3]. The presence of the 4-acetylamino group appears essential for PLA2 inhibitory activity within this chemotype.

Antivenom discovery Phospholipase A2 inhibition Naja naja venom Snakebite envenomation

Synergistic Antibacterial Potentiation of Ampicillin Against Beta-Lactamase-Producing Bacteria: A Property Absent in Common Triazole-3-thione Intermediates

3-Mercapto-4-acetylamino-5-methyl-1,2,4-triazol has been reported to synergize the antibacterial activity of ampicillin against certain beta-lactamase-producing bacteria [1]. The compound possesses intrinsic antibacterial activity against a broad spectrum of Gram-positive and Gram-negative organisms including Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Klebsiella aerogenes, Proteus mirabilis, Acinetobacter anitratus, Serratia marcescens, and Shigella sonnei [1]. Critically, the non-acetylated precursor 4-amino-5-methyl-4H-1,2,4-triazole-3-thione (CAS 20939-15-5) and its simple Schiff base derivatives have been evaluated for antimicrobial activity but have not been reported to exhibit beta-lactam synergistic potentiation [2][3]. The 4-acetylamino moiety may confer the ability to interact with beta-lactamase enzymes or alter membrane permeability in a manner distinct from the 4-amino analogs.

Antibiotic resistance Beta-lactamase inhibition Synergy Antibacterial adjuvant

Photographic Emulsion Stabilization: Compound 1.8 Selected from 28 Analog Library for Superior Antifogging Without Sensitivity Loss

In US Patent 4,396,707, 3-Mercapto-4-acetylamino-5-methyl-1,2,4-triazol (designated Compound 1.8) was explicitly selected from a library of 28 structurally related 1,2,4-triazole derivatives (Compounds 1.1–1.28) for use as a photographic silver halide emulsion stabilizer [1]. The patent teaches that conventional mercapto stabilizers such as phenylmercaptotetrazole and benzotriazole suffer from critical limitations: they reduce emulsion sensitivity at effective antifogging concentrations, adversely affect gradation, and accumulate in developer and bleach-fix baths, causing development speed reduction and color balance disruption [1]. Compound 1.8 was specifically designed with the 4-acetylamino-5-methyl substitution pattern to overcome these deficiencies, providing fog stabilization without the sensitivity penalty and without contaminating processing baths [1]. The structural basis for this differentiation lies in the combination of the thione group at position 3 (mercapto tautomer), the acetylamino at position 4, and the methyl at position 5—a substitution pattern not present in Compound 1.1 (R1=CH3, R2=COCH3, R3=H, R4=H) or any other library member with different R3/R4 combinations [1].

Photographic chemistry Silver halide stabilization Antifoggant Emulsion additives

Antifungal Mechanism Differentiation: Inhibition of Aspergillus niger Cilia Formation vs. Ergosterol Pathway Targeting of Triazole Antifungals

3-Mercapto-4-acetylamino-5-methyl-1,2,4-triazol inhibits cilia formation by Aspergillus niger, a mechanism distinct from the lanosterol 14α-demethylase (CYP51) inhibition exploited by clinical triazole antifungals such as fluconazole, itraconazole, and voriconazole [1]. The compound also demonstrates broader antifungal activity validated through antifungal screening of related 1,2,4-triazole derivatives [2]. This non-ergosterol mechanism of action is potentially advantageous for addressing azole-resistant fungal strains where CYP51 mutations compromise standard triazole efficacy. The non-acetylated analog 4-amino-5-methyl-4H-1,2,4-triazole-3-thione and its derivatives have shown antifungal activity against Candida albicans (MIC 7.8–62.5 µg/mL) [3], but this activity is mediated through a different structural class (Schiff bases) and has not been characterized as cilia formation inhibition.

Antifungal discovery Aspergillus niger Cilia formation inhibition Non-ergosterol mechanism

Favorable Toxicological Profile: Non-Toxic and Non-Allergenic vs. Hepatotoxic Triazole Drugs

3-Mercapto-4-acetylamino-5-methyl-1,2,4-triazol is reported to be non-toxic and non-allergenic [1]. This safety profile contrasts favorably with several clinically used triazole-containing drugs that carry significant toxicity liabilities: fluconazole is associated with hepatotoxicity and QT prolongation; ribavirin (a 1,2,4-triazole carboxamide) causes hemolytic anemia; and trazodone (a triazolopyridine) carries risks of hepatotoxicity and cardiac arrhythmias [2]. The compound also demonstrates anticarcinogenic activity, preventing transformation of DMBA-treated JB6 cells, and antimutagenesis activity protecting AT base pairs in S. typhimurium mutagenesis tests [1]. The non-acetylated precursor 4-amino-5-methyl-4H-1,2,4-triazole-3-thione has not been subjected to equivalent toxicological characterization, leaving its safety profile unvalidated [3].

Toxicology Safety pharmacology Drug-induced liver injury Allergenicity

Evidence-Backed Application Scenarios for 3-Mercapto-4-acetylamino-5-methyl-1,2,4-triazol (30342-90-6) in Drug Discovery and Specialty Chemical Development


Antimalarial Lead Optimization: Beta-Hematin Inhibition Scaffold with Superior Potency to Chloroquine

Medicinal chemistry teams pursuing heme detoxification pathway inhibitors for chloroquine-resistant malaria can deploy 3-Mercapto-4-acetylamino-5-methyl-1,2,4-triazol as a validated starting scaffold with demonstrated beta-hematin inhibition IC50 of 24.4 µM—approximately 1.64-fold more potent than chloroquine (40 µM) under comparable assay conditions [1][2]. The compound's favorable toxicological profile (non-toxic, non-allergenic, anticarcinogenic) [3] provides a safety foundation absent from many antimalarial chemotypes. Structure-activity relationship (SAR) exploration should focus on optimizing the 5-position substituent, as the 5-methyl group distinguishes this compound from 5-aryl analogs with divergent activity profiles [4].

Snakebite Envenomation Drug Discovery: Phospholipase A2 Inhibitory Scaffold for Adjunct Antivenom Therapy

Researchers developing small-molecule adjunct therapies for snakebite envenomation—particularly against Naja species (cobras) where PLA2 enzymes mediate major toxic effects—should prioritize this compound as one of the few validated 1,2,4-triazole-based PLA2 inhibitors capable of neutralizing N. naja venom lethality and inhibiting paw edema formation in Swiss Wistar mice [1]. The combination of PLA2 inhibition with anti-inflammatory arachidonate release blockade [1] and a clean safety profile provides a multi-pronged pharmacological rationale unavailable from generic 4-amino-triazole-3-thione intermediates, which have not demonstrated antivenom activity [2].

Antibiotic Adjuvant Development: Beta-Lactam Synergy Against Resistant Gram-Negative and Gram-Positive Pathogens

Antimicrobial resistance programs seeking beta-lactam potentiators can utilize 3-Mercapto-4-acetylamino-5-methyl-1,2,4-triazol as a prototype adjuvant based on its demonstrated synergy with ampicillin against beta-lactamase-producing bacteria and its broad intrinsic antibacterial spectrum covering S. aureus, B. subtilis, E. coli, K. aerogenes, P. mirabilis, A. anitratus, S. marcescens, and S. sonnei [1]. The 4-acetylamino group is likely essential for this synergistic activity, as non-acetylated 4-amino-5-methyl-4H-1,2,4-triazole-3-thione derivatives have not been reported to exhibit beta-lactam potentiation [2]. Medicinal chemistry optimization of the acetyl moiety could yield more potent beta-lactamase inhibitors or membrane permeabilizers.

Photographic Emulsion Stabilization: High-Temperature Rapid Processing Antifoggant Without Sensitivity Trade-Off

Photographic material manufacturers and R&D laboratories formulating silver halide emulsions for high-temperature (>30°C) rapid processing (<6 min development/fixing times) should specify Compound 1.8 (CAS 30342-90-6) as the stabilizer of choice. Unlike conventional mercapto antifoggants (phenylmercaptotetrazole, benzotriazole) that reduce emulsion sensitivity, alter gradation, and contaminate processing baths upon accumulation [1], this compound was explicitly selected from a 28-compound triazole library for its unique ability to suppress fog formation while maintaining full emulsion sensitivity and avoiding developer/bleach-fix contamination [1]. Substitution with generic 1,2,4-triazole-3-thiones or alternative library members (Compounds 1.1–1.7, 1.9–1.28) will not reproduce this performance profile.

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